Metal-Chelating FTase Inhibitor Derived from 4-(Naphthalen-1-yl)pyridine Matches Potency of Known Natural Product Inhibitors
A metal-chelating compound constructed from a 4-(naphthalen-1-yl)pyridine scaffold and 2-aminoethanethiol inhibited human protein farnesyltransferase (FTase) with an IC₅₀ of 1.9 μM, comparable to the known natural product FTase inhibitors manumycin and SCH44342 [1]. The derivative also inhibited growth of K-ras-NRK cells with an IC₅₀ of 0.32 μg/mL and induced morphological reversion at 0.5 μg/mL (≈2 μM) [1]. This represents the first demonstration that a metal-chelating strategy—rather than peptidomimetic or substrate-analog approaches—can yield FTase inhibitors with potency on par with established clinical candidates.
| Evidence Dimension | Human FTase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 μM (metal-chelating compound incorporating 4-(naphthalen-1-yl)pyridine) |
| Comparator Or Baseline | Manumycin and SCH44342 (literature FTase inhibitors); K-ras-NRK growth inhibition IC₅₀ = 0.32 μg/mL; morphological change at 0.5 μg/mL vs conophylline at 1.0 μg/mL |
| Quantified Difference | Comparable IC₅₀ to known inhibitors; ~2× more potent than conophylline for morphological reversion |
| Conditions | Human FTase assay (15 min, 37 °C) with [³H]farnesyl pyrophosphate and peptide CAAX substrate; K-ras-NRK cell culture |
Why This Matters
Enables procurement of a building block that uniquely accesses the metal-chelating FTase inhibitor class, a mode of inhibition unexplored by conventional CAAX peptidomimetics.
- [1] Hamasaki, A., Naka, H., Tamanoi, F., Umezawa, K. & Otsuka, M. (2003). A novel metal-chelating inhibitor of protein farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(9), 1523–1526. View Source
